molecular formula C19H25N3O3 B2702323 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1286722-45-9

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2702323
CAS No.: 1286722-45-9
M. Wt: 343.427
InChI Key: XGSDEATUYUHYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound that features a complex structure combining a pyrazole ring, a piperidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.

    Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the pyrazole derivative reacts with a piperidine derivative.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions, where the dimethoxyphenyl group is introduced to the intermediate compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or piperidine rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, the pyrazole ring might interact with enzyme active sites, while the piperidine ring could influence receptor binding.

Comparison with Similar Compounds

    1-(4-(Methylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Similar structure but lacks the pyrazole ring.

    1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of the pyrazole ring, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-17-5-4-16(12-18(17)25-2)13-19(23)21-10-6-15(7-11-21)14-22-9-3-8-20-22/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSDEATUYUHYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.